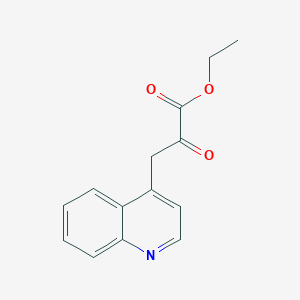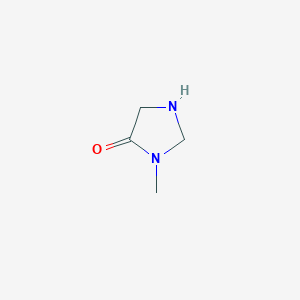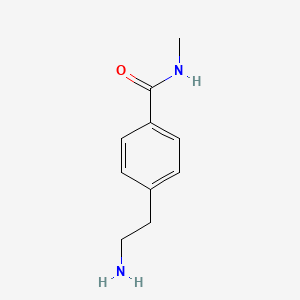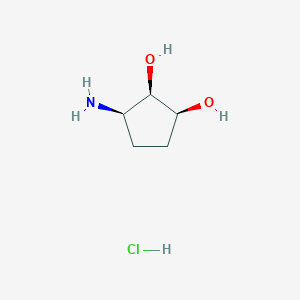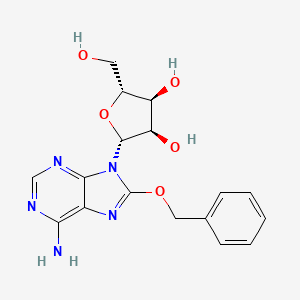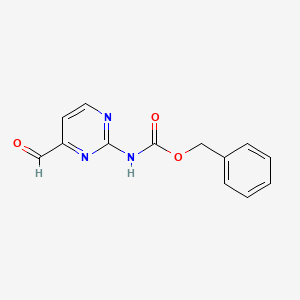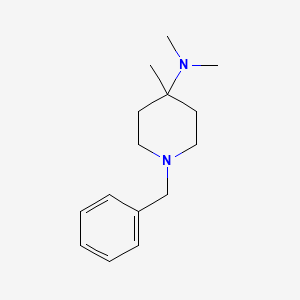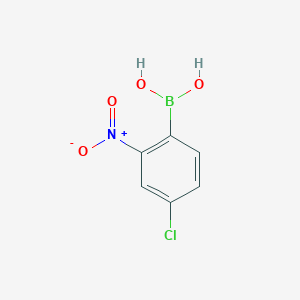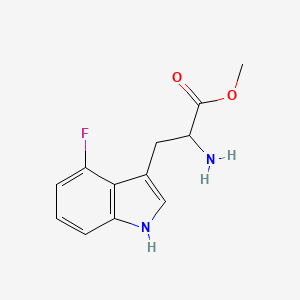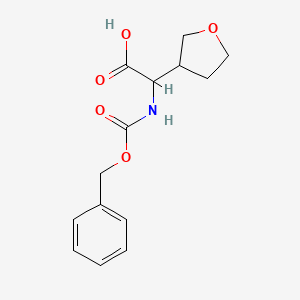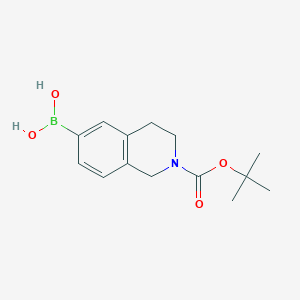
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
概要
説明
The compound “(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid” is a boronic acid derivative. Boronic acids are known to reversibly bind diol functional groups and have been utilized for fluorescent detection of saccharides .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared as a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base .Molecular Structure Analysis
The molecular formula of a similar compound, 2-(tert-Butoxycarbonylamino)phenylboronic acid, is C11H16BNO3, and its molecular weight is 221.06 .Chemical Reactions Analysis
Boronic acids, including “(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid”, can undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . Also, the replacement of the carboxylic acid group by boronic acid has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-(tert-Butoxycarbonylamino)phenylboronic acid, include a melting point range of 296.5°C to 297.5°C and a molecular weight of 221.06 .科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Tetrahydroisoquinolines : The compound plays a role in the synthesis of 1-substituted tetrahydroisoquinolines, achieved through lithiation and electrophilic quenching. This process is important for producing various derivatives of tetrahydroisoquinolines, useful in medicinal chemistry and natural product synthesis (Li, Leonori, Sheikh, & Coldham, 2013).
Application in Total Syntheses of Alkaloids : The substance is utilized in the efficient total syntheses of alkaloids such as crispine A and dysoxyline, showcasing its importance in the synthesis of complex natural products (Talk, Duperray, Li, & Coldham, 2016).
Chemoselective Tert-Butyloxycarbonylation : It serves as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines, facilitating selective protection in organic synthesis (Ouchi, Saito, Yamamoto, & Takahata, 2002).
Improved Synthesis of Carboxylic Acids : The compound is used in the improved synthesis of certain carboxylic acids, like 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, demonstrating its utility in enhancing the yield and purity of specific chemical syntheses (Liu, Thomas, Brieaddy, Berrang, & Carroll, 2008).
Catalysis and Activation Reactions
Catalytic Applications in Organic Synthesis : The compound is involved in reactions like the amination of thiophene and benzene nucleus, playing a critical role in catalytic processes that enable the synthesis of complex organic molecules (Wippich, Truchan, & Bach, 2016).
Activation of Carboxylic Acids : It is used in activating carboxylic acids, forming active esters for subsequent reactions in organic synthesis, highlighting its role in facilitating bond formation between different organic molecules (Basel & Hassner, 2002).
作用機序
Safety and Hazards
The compound “(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
将来の方向性
特性
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-6-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-7-6-10-8-12(15(18)19)5-4-11(10)9-16/h4-5,8,18-19H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZFASFEBKAGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



